Vorolanib

Catalog No.
S546867
CAS No.
1013920-15-4
M.F
C23H26FN5O3
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vorolanib

CAS Number

1013920-15-4

Product Name

Vorolanib

IUPAC Name

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C23H26FN5O3

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1

InChI Key

KMIOJWCYOHBUJS-HAKPAVFJSA-N

SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Solubility

Soluble in DMSO

Synonyms

Vorolanib, CM-082, X-82, CM082, X82, CM 082, X 82

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

Description

The exact mass of the compound Vorolanib is 439.202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Angiogenic Effects in Ophthalmology

Field: Ophthalmology

Application: Vorolanib has been studied for its anti-angiogenic effects, particularly in conditions such as diabetic retinopathy (DR), diabetic macular edema (DME), and wet age-related macular degeneration (wAMD) .

Methods: A kinase HotSpotTM assay was conducted to identify TKIs inhibiting RTKs associated with angiogenesis and vascular stability. Half-maximal inhibitory concentration (IC50) for VEGFRs and TIE2 was determined for each TKI .

Results: Vorolanib exhibited highly antiangiogenic effects in human umbilical vein endothelial cells stimulated with rHuVEGF165 and markedly inhibited retinal neovascularization and avascular area in the retina of oxygen-induced retinopathy mice .

Treatment of Neovascular (Wet) Age-Related Macular Degeneration

Application: Vorolanib has been used in the treatment of neovascular (wet) age-related macular degeneration .

Methods: Escalating doses of the VEGFR/PDGFR inhibitor vorolanib (25, 50, 75 and 100 mg) were administered to participants with nAMD .

Results: Anatomical and visual improvements in participants with nAMD were achieved without any vorolanib-related ocular AEs .

Treatment of Advanced Renal Cell Carcinoma

Field: Oncology

Application: Vorolanib has been used in the treatment of advanced renal cell carcinoma (RCC) .

Results: A randomized phase 2/3, double-blinded, multi-center trial of vorolanib and everolimus in patients with pretreated metastatic RCC is ongoing .

Treatment of Solid Tumors

Application: Vorolanib has been used in the treatment of solid tumors, including non-small cell lung cancer, small cell lung cancer, melanoma, thymic carcinoma, and RCC .

Methods: Trials of vorolanib in combination with immuno-oncology agents in solid tumors are ongoing .

Comparative Study of Vascular Endothelial Growth Factor Receptor Inhibitors

Field: Pharmacology

Application: Vorolanib, along with sunitinib and axitinib, has been studied for their anti-angiogenic effects. These drugs are of therapeutic interest over current antibody treatments that target only one or two ligands .

Methods: A kinase HotSpot™ assay was conducted to identify TKIs inhibiting RTKs associated with angiogenesis and vascular stability. Half-maximal inhibitory concentration (IC50) for VEGFRs and TIE2 was determined for each TKI .

Results: Vorolanib, sunitinib, and axitinib inhibited RTKs of interest in angiogenesis and exhibited pan-VEGFR inhibition. Of the three TKIs, only axitinib potently inhibited TIE2 which is an undesired trait as TIE2 is essential for vascular stability .

First-in-Human, Dose-Escalation Study

Field: Clinical Pharmacology

Application: Vorolanib has been used in a Phase I, first-in-human, dose-escalation study to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors .

Methods: Adult patients with advanced solid tumors received Vorolanib as tablets or capsules (once daily [q.d.] or b.i.d.) every 4 weeks. Patients were evaluated for response every 8 weeks, and continued treatment until disease progression or intolerable toxicity .

Results: The study concluded that Vorolanib had a safety profile consistent with its mechanism of action. It has a short half-life and was well tolerated by most patients. The recommended dose of Vorolanib as a single agent in patients with advanced cancer is 400 mg q.d .

Vorolanib, also known as CM082, is a novel oral multi-targeted tyrosine kinase inhibitor (TKI) primarily designed to inhibit vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). It belongs to the indoline class of organic compounds, characterized by an indole moiety fused with a pyrrolidine ring. Vorolanib's chemical formula is C23H26FN5O3C_{23}H_{26}FN_{5}O_{3}, and it has a molecular weight of approximately 439.49 g/mol . The compound was developed to provide effective anti-angiogenic properties while minimizing toxicity, addressing limitations associated with other TKIs like sunitinib and pazopanib, which exhibit longer half-lives and potential cumulative toxicity .

Vorolanib acts as a multi-kinase inhibitor, primarily targeting VEGFR and PDGFR. These receptors play a crucial role in angiogenesis (formation of new blood vessels) and tumor growth []. By binding to the ATP-binding pocket of these receptors, Vorolanib prevents them from signaling for these processes, leading to:

  • Reduced blood vessel formation: This starves tumors of oxygen and nutrients, hindering their growth [].
  • Inhibition of cell proliferation: Vorolanib disrupts pathways essential for cell division within tumors [].

Vorolanib's dual targeting of VEGFR and PDGFR pathways provides a broader antitumor effect compared to more specific kinase inhibitors [].

Vorolanib is an investigational drug and not yet widely available for clinical use. Studies have reported various side effects, including:

  • Hypertension: Inhibition of VEGFR can lead to increased blood pressure [].
  • Fatigue: A common side effect of many anti-cancer drugs [].
  • Gastrointestinal issues: Nausea, diarrhea, and vomiting can occur [].
  • Skin rash: Skin problems are a potential side effect [].

Vorolanib functions as a competitive inhibitor of receptor tyrosine kinases, blocking the phosphorylation of VEGFR and PDGFR. This inhibition disrupts downstream signaling pathways involved in angiogenesis and tumor growth. The compound has been shown to inhibit VEGF-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs), demonstrating its potential effectiveness in targeting angiogenic processes . The specific

Vorolanib exhibits significant biological activity as an anti-cancer agent. Preclinical studies have demonstrated its ability to inhibit tumor growth in various models, including murine xenograft models. It has shown broad-spectrum anti-tumor activity, particularly in renal cell carcinoma (RCC) and age-related macular degeneration . In clinical trials, vorolanib has displayed a tolerable safety profile with few severe adverse effects, and preliminary efficacy results indicate potential benefits in patients with advanced solid tumors .

  • Formation of Indole Derivatives: Initial reactions create indole-based structures through cyclization processes.
  • Pyrrolidine Ring Construction: The introduction of a pyrrolidine moiety is achieved via amine coupling or related methods.
  • Final Coupling: The final structure is assembled through selective reactions that yield vorolanib's active form.

The synthesis aims to optimize yield and purity while ensuring that the pharmacological properties are retained throughout the process.

Vorolanib is primarily investigated for its applications in oncology as an anti-angiogenic therapy. Its potential uses include:

  • Treatment of advanced renal cell carcinoma.
  • Management of neovascular age-related macular degeneration.
  • Combination therapies with other chemotherapeutic agents to enhance efficacy .

Ongoing clinical trials continue to explore its full therapeutic potential across various malignancies.

Vorolanib has been studied for its interactions with various biological targets beyond VEGFR and PDGFR. Notably, it also inhibits c-KIT and FLT-3 receptors, which are implicated in certain hematological malignancies. Interaction studies indicate that vorolanib can enhance the efficacy of existing chemotherapeutics by inhibiting drug efflux mechanisms, thus improving drug availability within cancer cells . Furthermore, pharmacokinetic studies have assessed its absorption, distribution, metabolism, and excretion profiles to optimize dosing regimens.

Vorolanib shares similarities with several other tyrosine kinase inhibitors used in cancer therapy. Here are some notable comparisons:

CompoundTarget ReceptorsKey FeaturesUnique Aspects
SunitinibVEGFR, PDGFR, c-KITLong half-life; used for RCCHigher toxicity profile due to prolonged exposure
PazopanibVEGFR, PDGFREffective in soft tissue sarcomasSimilar mechanism but longer elimination time
LenvatinibVEGFR, FGFRApproved for thyroid cancerDifferent receptor specificity compared to vorolanib
RegorafenibVEGFR, PDGFRUsed for colorectal cancerMulti-targeted but with different side effects profile

Vorolanib's unique selling points include its shorter half-life and reduced toxicity profile compared to sunitinib and pazopanib, making it a promising candidate for intermittent dosing strategies that minimize adverse effects while maintaining therapeutic efficacy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

439.20196787 g/mol

Monoisotopic Mass

439.20196787 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YP8G3I74EL

Wikipedia

Vorolanib

Dates

Modify: 2024-04-14
1. Lejia Xu, et al. CM082 Enhances the Efficacy of Chemotherapeutic Drugs by Inhibiting the Drug Efflux Function of ABCG2. Mol Ther Oncolytics. 2019 Dec 27;16:100-110.

2. Kun Zhang, et al. CM082, a novel angiogenesis inhibitor, enhances the antitumor activity of ZD1839 on epidermal growth factor receptor mutant non-small cell lung cancer in vitro and in vivo. Thorac Cancer. 2020 Jun;11(6):1566-1577.

Explore Compound Types